molecular formula C24H24N2O2S B3442810 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 5646-93-5

3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B3442810
CAS No.: 5646-93-5
M. Wt: 404.5 g/mol
InChI Key: UCKADYFFGYWCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spiro-fused quinazoline derivative featuring a benzo[h]quinazoline core linked to a cyclohexane ring via a spiro junction. The structure includes a 4-methoxyphenyl substituent at position 3 and a thioxo (C=S) group at position 2. Its synthesis typically involves the reaction of precursor oxazine or quinazoline derivatives with halides or sulfur-containing reagents, as demonstrated in studies by Markosyan et al. . Characterization via NMR, mass spectrometry, and elemental analysis confirms its molecular architecture .

Key biological activities include antitumor and antimonoaminoxidaze (MAO inhibitory) properties, attributed to the thioxo group and spirocyclic framework, which enhance binding to enzymatic targets . The methoxy group may improve pharmacokinetic properties, such as solubility and metabolic stability .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-28-18-11-9-17(10-12-18)26-22(27)20-21(25-23(26)29)19-8-4-3-7-16(19)15-24(20)13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKADYFFGYWCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360055
Record name STK847050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5646-93-5
Record name STK847050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one are believed to be specific enzymes and receptors involved in cellular proliferation and apoptosis. This compound has shown potential in targeting cancer cells by interacting with proteins that regulate cell cycle progression and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit tyrosine kinases, which are crucial for the signaling pathways that promote cell division and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells .

Biochemical Pathways

The affected biochemical pathways include the MAPK/ERK pathway and the PI3K/AKT pathway, both of which are critical for cell growth and survival. Inhibition of these pathways results in reduced cell proliferation and increased apoptosis. Additionally, the compound may affect the NF-κB pathway, which is involved in inflammation and immune responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound is distributed throughout the body, with a preference for tissues with high metabolic activity, such as the liver and tumors. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Excretion is mainly through the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition of cell proliferation and induction of apoptosis. This leads to a reduction in tumor size and growth. At the cellular level, the compound disrupts the cell cycle, leading to cell cycle arrest at specific phases, such as the G1 or G2/M phase .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in tumor tissues. Additionally, the presence of other drugs or compounds can affect its bioavailability and metabolism .

Biological Activity

3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a complex organic compound known for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Synthesis of the Compound

The synthesis of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves several steps starting from 4-methoxyaniline. The process typically includes:

  • Formation of Sodium 4-Methoxyphenylcarbamodithioate : Reacting 4-methoxyaniline with carbon disulfide and sodium hydroxide.
  • Methylation : Treating the intermediate with dimethyl sulfate.
  • Cyclization : Reacting the methylated product with methyl anthranilate in the presence of potassium carbonate to form the spiro compound.

This multi-step synthesis has been confirmed through spectroscopic methods and X-ray diffraction analysis, ensuring the structural integrity of the final product .

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Properties

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antiviral activity. For example:

  • Inhibition of HIV : Compounds similar to 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one have shown effectiveness against HIV replication in cell cultures. Specific derivatives demonstrated IC50 values in the low micromolar range .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • PARP Inhibition : Analogous compounds have been found to inhibit PARP (Poly ADP-ribose polymerase), a target in cancer therapy, especially for BRCA-mutated cancers. These compounds can induce synthetic lethality in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its derivatives:

StudyFocusFindings
Chen et al. (2024)Antiviral ActivityDemonstrated significant reduction in HIV replication with IC50 values ranging from 4 to 20 μg/mL for related compounds .
Smith et al. (2011)Synthesis & StructureConfirmed structural properties through X-ray crystallography; highlighted potential for further biological testing .
Johnson et al. (2020)Anticancer PropertiesIdentified PARP inhibition leading to reduced cell proliferation in BRCA-mutated breast cancer cell lines .

Scientific Research Applications

Biological Applications

The compound has shown promising biological activities in several studies:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. Some synthesized compounds demonstrated moderate activity, suggesting potential for development as antimicrobial agents .
  • Anticancer Potential : The spiroquinazoline structure has been linked to anticancer properties in various studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease pathways, offering insights into their potential as therapeutic agents .

Case Studies

Here are some notable case studies highlighting the applications of this compound:

Study ReferenceApplicationFindings
Antimicrobial EvaluationSeveral synthesized derivatives showed moderate antimicrobial activity against tested strains.
Cancer ResearchInduction of apoptosis was observed in cancer cell lines treated with spiroquinazoline derivatives.
Enzyme InhibitionCertain derivatives effectively inhibited key enzymes linked to metabolic diseases, indicating therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spiro-Quinazoline Derivatives

Compound Name Key Substituents Molecular Formula Biological Activity Key References
Target Compound 4-Methoxyphenyl, thioxo C25H25N2O2S Antitumor, MAO inhibition
3-(3-Hydroxypropyl)-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one Phenyl, hydroxypropyl C26H28N2O2 Not explicitly reported
2-(Benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one Benzylsulfanyl, phenyl C30H27N2OS Antimicrobial (theorized)
3-Ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cycloheptan]-4(6H)-one Ethyl, thioxo, cycloheptane spiro ring C24H27N2OS Enhanced conformational flexibility
1’-(3,4,5-Trihydroxybenzoyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one Trihydroxybenzoyl C21H22N2O4 Antioxidant potential

Substituent Effects

  • Thioxo vs. Sulfanyl/Oxo Groups : The thioxo (C=S) group in the target compound enhances MAO inhibition compared to sulfanyl (C–S–R) or oxo (C=O) analogs, likely due to stronger electron-withdrawing effects and hydrogen-bonding capabilities . For example, 2-(benzylsulfanyl)-3-phenyl derivatives () lack MAO inhibition but may exhibit antimicrobial activity due to the benzylsulfanyl moiety .
  • Methoxyphenyl vs. Phenyl/Hydroxypropyl : The 4-methoxyphenyl group improves metabolic stability compared to phenyl or hydroxypropyl substituents (e.g., ), which may reduce bioavailability due to rapid oxidation .

Spiro Ring Variations

  • Cyclohexane vs. However, this may reduce selectivity compared to the rigid cyclohexane-spiro system in the target compound .
  • Cyclopentane vs. Cyclohexane : Cyclopentane-spiro derivatives (e.g., ) show reduced steric hindrance, favoring interactions with compact binding sites, but lack the antitumor efficacy observed in the target compound .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-2-thioxo-spirobenzoquinazoline derivatives? Methodological Answer: A common approach involves multi-step condensation and alkylation reactions. For example:

Core formation : React 4-amino-3-carbethoxy-spiro compounds with substituted isothiocyanates (e.g., 4-methoxyphenylisothiocyanate) to form the thioxo-quinazoline backbone .

Spirocyclization : Use cyclohexanone derivatives to create the spiro junction via acid- or base-catalyzed cyclization .

Functionalization : Alkylate the thiol group at position 2 with halides (e.g., benzyl bromide) to introduce substituents .

Advanced: How do reaction conditions (solvent, catalyst, temperature) influence the yield and purity of the spiroquinazoline core? Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during spirocyclization but may require post-reaction purification to remove metal residues .
  • Temperature : Higher temperatures (>100°C) accelerate ring closure but risk side reactions (e.g., over-alkylation) .

Analytical Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and spirocyclic carbons (δ 40–60 ppm) .
  • IR : A strong C=O stretch (~1680 cm⁻¹) and C-S absorption (~650 cm⁻¹) confirm the quinazoline-thione core .
  • Mass spectrometry : High-resolution MS validates the molecular ion (e.g., m/z 464.6211 for C₃₀H₂₈N₂OS) .

Advanced: How can X-ray crystallography resolve ambiguities in spirocyclic conformation? Methodological Answer:

  • Crystal growth : Recrystallize from ethanol/water mixtures to obtain single crystals .
  • Puckering analysis : Quantify cyclohexane ring chair/envelope conformations using Cremer-Pople parameters (e.g., θ = 180°, φ = 337° for chair) .

Biological Activity and Mechanisms

Basic: What biological activities are reported for spirobenzoquinazoline derivatives? Methodological Answer:

  • Antitumor : Derivatives inhibit monoamine oxidases (MAOs) and cancer cell proliferation via intercalation or enzyme binding .
  • Antimicrobial : Substituted analogs (e.g., with chloro or methoxy groups) show MIC values of 1–3 µmol mL⁻¹ against Candida spp. .

Advanced: How can structure-activity relationships (SAR) resolve contradictions in potency data? Methodological Answer:

  • Substituent screening : Compare 4-methoxyphenyl vs. 3-chlorophenyl analogs to assess electron-withdrawing/donating effects on MAO inhibition .
  • Bioisosteric replacement : Replace the thioxo group with oxo to evaluate hydrogen-bonding interactions in enzyme pockets .

Mechanistic Studies

Basic: What in vitro assays are suitable for studying this compound’s interaction with biological targets? Methodological Answer:

  • Enzyme inhibition : Use fluorometric assays with recombinant MAO-A/MAO-B to measure IC₅₀ values .
  • Cell viability : Perform MTT assays on HeLa or MCF-7 cells to assess cytotoxicity .

Advanced: How can molecular docking predict binding modes with MAO enzymes? Methodological Answer:

  • Protein preparation : Retrieve MAO-B (PDB: 2V5Z) and optimize protonation states at pH 7.4 .
  • Docking software : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on FAD-binding pockets and hydrophobic residues .

Stability and Degradation

Basic: What conditions destabilize the spiroquinazoline core? Methodological Answer:

  • pH sensitivity : The thione group undergoes hydrolysis to thiol under strong acidic (pH < 2) or basic (pH > 12) conditions .
  • Light exposure : UV irradiation (254 nm) induces C-S bond cleavage, forming des-thio derivatives .

Advanced: How to design derivatives with improved oxidative stability? Methodological Answer:

  • Electron-donating groups : Introduce para-methoxy or methyl substituents to shield the thione from radical oxidation .
  • Steric hindrance : Bulky groups (e.g., benzyl) at position 2 reduce susceptibility to nucleophilic attack .

Comparative Analysis

Basic: How does this compound differ from clinically used quinazoline-based drugs (e.g., erlotinib)? Methodological Answer:

Feature3-(4-Methoxyphenyl)-spiroquinazolineErlotinib
Core structureSpirocyclicLinear quinazoline
TargetMAO enzymesEGFR kinase
SolubilityLow (logP ~5.2)Moderate (logP ~3)
BioactivityAntitumor, antimicrobialAnticancer
Data from

Advanced: Can spirocyclic rigidity enhance selectivity over linear quinazolines? Methodological Answer:

  • Conformational restriction : The spiro junction reduces off-target binding by limiting rotational freedom, as shown in MAO-B vs. EGFR kinase assays .

Green Chemistry Approaches

Advanced: What solvent-free or catalytic methods minimize waste in synthesis? Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 8 h) and solvent use during cyclization .
  • Biocatalysis : Lipases (e.g., CAL-B) enantioselectively resolve intermediates, improving atom economy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 2
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.